molecular formula C14H15NO B3171149 3-Methyl-4-(3-methylphenoxy)aniline CAS No. 946663-64-5

3-Methyl-4-(3-methylphenoxy)aniline

Cat. No. B3171149
CAS RN: 946663-64-5
M. Wt: 213.27 g/mol
InChI Key: HMCGPEZUQWSKPY-UHFFFAOYSA-N
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Description

“3-Methyl-4-(3-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO . It is an aniline derivative .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group and an aniline group attached. The aniline group is further substituted with a methylphenoxy group .

Scientific Research Applications

Biomarker Detection in Human Health

  • A study by Jin and Yan (2021) developed a bi-functionalized luminescent metal-organic framework (MOF), Eu@MOF-253-CH3, for the detection of 4-Aminophenol (4-AP), a biomarker of aniline exposure in the human body. This MOF shows potential for monitoring 4-AP concentrations in the human urine system, aiding in the screening and pre-diagnosis of human health issues related to aniline exposure (Jin & Yan, 2021).

Synthesis and Characterization of Complex Molecules

  • Studies by Zhang Qingwen (2011) and Wen Zi-qiang (2007) involved the synthesis of complex molecules like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. These processes, utilizing compounds like 2-Chloro-4-aminophenol, highlight the role of aniline derivatives in creating molecules with potential industrial and pharmacological applications (Zhang Qingwen, 2011), (Wen Zi-qiang, 2007).

Environmental Toxicology

  • A study by Abe et al. (2001) used Daphnia magna embryos to investigate the effects of aniline derivatives, demonstrating the environmental toxicology aspect of these compounds. This assay provided valuable information on the toxicity of chemicals and sensitivity differences between life stages, crucial for assessing ecological impact (Abe et al., 2001).

Novel Material Synthesis

  • Research by Tawade, Kulkarni, and Wadgaonkar (2015) focused on synthesizing polyetherimides containing multiple ether linkages and pendent pentadecyl chains, starting from aniline derivatives like 4-(4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline. This showcases the application of aniline derivatives in creating advanced materials with potential uses in various industries (Tawade, Kulkarni, & Wadgaonkar, 2015).

Catalytic Applications

  • Zhang, Zhao, Niu, Shi, Cai, and Jiang (2009) demonstrated the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, suggesting potential industrial applications in pollution control and chemical synthesis (Zhang et al., 2009).

Safety and Hazards

Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .

Future Directions

“3-Methyl-4-(3-methylphenoxy)aniline” is a product for proteomics research . Future directions could involve further exploration of its potential applications in this field.

properties

IUPAC Name

3-methyl-4-(3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-13(8-10)16-14-7-6-12(15)9-11(14)2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCGPEZUQWSKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277667
Record name 3-Methyl-4-(3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946663-64-5
Record name 3-Methyl-4-(3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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